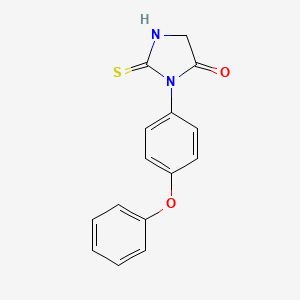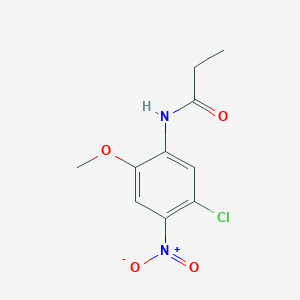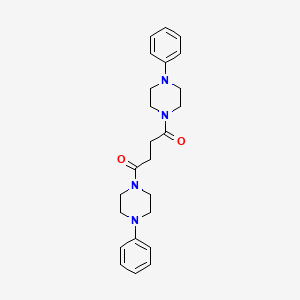![molecular formula C22H24FN3O3 B4037413 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4037413.png)
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and various substituents including a fluorophenyl group and a methoxy group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different substituents on the aromatic rings .
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring structure and are often studied for their pharmacological properties.
Fluorophenyl compounds: These compounds contain the fluorophenyl group and are known for their potential therapeutic effects.
Uniqueness
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which allows for diverse interactions with biological targets. Its specific substituents, such as the fluorophenyl and methoxy groups, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-15-3-8-18(29-2)13-19(15)26-21(27)14-20(22(26)28)25-11-9-24(10-12-25)17-6-4-16(23)5-7-17/h3-8,13,20H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQSPHNWWAEDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-{2-[4-(2-ethoxybenzoyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B4037339.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-(2-thienyl)butyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B4037348.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4037356.png)
![N-cyclopropyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(methylthio)benzyl]benzamide](/img/structure/B4037364.png)

![N-(2-FLUOROPHENYL)-3-({2-[(2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4037383.png)
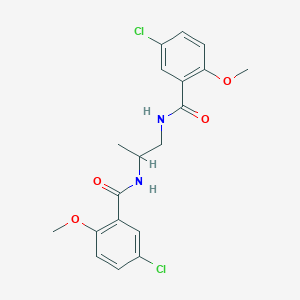
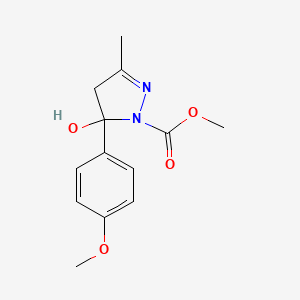
![1-({1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}carbonyl)azepane oxalate](/img/structure/B4037399.png)
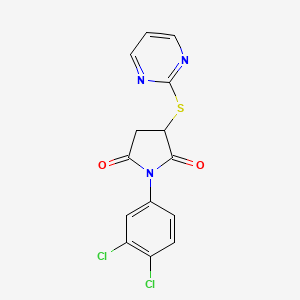
![2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]propyl]cyclopropane-1-carboxamide](/img/structure/B4037442.png)
